molecular formula C17H15N B5409912 8-methyl-2-(2-methylphenyl)quinoline

8-methyl-2-(2-methylphenyl)quinoline

Cat. No.: B5409912
M. Wt: 233.31 g/mol
InChI Key: VSMKVRALQUJRDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-methyl-2-(2-methylphenyl)quinoline is a useful research compound. Its molecular formula is C17H15N and its molecular weight is 233.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 233.120449483 g/mol and the complexity rating of the compound is 275. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial and Anti-Inflammatory Properties

8-Methyl-2-(2-Methylphenyl)Quinoline and its derivatives have been investigated for their antibacterial and anti-inflammatory activities. The synthesis of specific derivatives like 9-aryl-6-(3-methylphenyl)[1,2,4]triazolo[4,3-a]quinolines demonstrated significant antibacterial and anti-inflammatory properties (Adaboina Srilekha et al., 2022).

Synthetic Routes and Chemical Structures

The compound and its derivatives have been a subject of interest in chemical synthesis. Research on synthetic routes to quinoline derivatives, including the efficient processes for large-scale preparations, has been documented. These include strategies like facile cyclisation and unusual Reformatsky reactions (R. J. Atkins et al., 1997).

Supramolecular Aggregation

Studies on the effect of substitution on the dimensionality of supramolecular aggregation in compounds like dihydrobenzopyrazoloquinolines reveal insights into molecular interactions and structures. This research provides a deeper understanding of how molecular modifications can affect physical properties and interactions (J. Portilla et al., 2005).

Reactivity and Coordination Complexes

Research into the reactivity of molecules like 8-(dimesitylboryl)quinoline has expanded the understanding of hydrolysis processes, the formation of coordination complexes with metals such as Cu, Ag, and Pd, and the implications for chemical reactions and bonding (J. Son et al., 2010).

Crystal and Molecular Structures

Investigations into the crystal and molecular structures of compounds containing quinoline derivatives have shed light on the steric requirements and coordination geometries in chemical structures, influencing the understanding of molecular design and synthesis (Masatoshi Mori et al., 2021).

Novel Azo Dyes and Biological Activity

The synthesis of novel azo dyes derived from quinoline derivatives and their evaluation for antibacterial activity demonstrate the compound's potential in developing new materials with biological applications (E. M. Rufchahi et al., 2013).

Organoplatinum and Palladium Complexes

The compound has been used in the study of organoplatinum(IV) and palladium(IV) complexes, contributing to the understanding of intramolecular coordination systems and the potential applications in catalysis and material science (A. Canty et al., 1999).

Labeling and Molecular Imaging

Research involving the labeling of quinoline derivatives for potential use in molecular imaging, particularly in the visualization of peripheral benzodiazepine receptors, highlights the compound's utility in biomedical imaging and diagnostics (M. Matarrese et al., 2001).

Properties

IUPAC Name

8-methyl-2-(2-methylphenyl)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N/c1-12-6-3-4-9-15(12)16-11-10-14-8-5-7-13(2)17(14)18-16/h3-11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSMKVRALQUJRDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=CC(=N2)C3=CC=CC=C3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.